(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Descripción
Propiedades
IUPAC Name |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h13-19,21,25-26H,4-12H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,21?,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGTZUQUSSNQAI-JANCOXCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(C=C3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(C=C3C2CCC4[C@@]3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing a range of biological processes.
Actividad Biológica
(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid (CAS Number: 24637-46-5) is a complex organic compound with a unique steroid-like structure. This article explores its biological activity based on various research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H38O4 |
| Molecular Weight | 390.56 g/mol |
| Structure | Cyclopenta[a]phenanthrene core |
The biological activity of this compound is primarily attributed to its interaction with nuclear receptors. Upon binding to these receptors:
- Conformational Change : The receptor undergoes a structural alteration that enhances its affinity for specific DNA sequences.
- Gene Regulation : This interaction regulates the expression of target genes involved in various physiological processes.
Hormonal Activity
Research indicates that this compound exhibits hormonal activity , particularly as an agonist for steroid receptors. It has been shown to influence metabolic pathways related to lipid metabolism and glucose homeostasis.
Anti-inflammatory Properties
Studies have demonstrated that (R)-4-((3R,5R,...pentanoic acid possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Neuroprotective Effects
Recent findings suggest neuroprotective effects attributed to the compound's ability to promote nerve growth factor (NGF) synthesis. This activity may enhance neuronal survival and regeneration in neurodegenerative conditions.
Case Studies
-
Metabolic Regulation :
- A study conducted on diabetic models showed that administration of this compound improved insulin sensitivity and reduced blood glucose levels.
- The mechanism was linked to enhanced glucose uptake in muscle tissues and decreased hepatic gluconeogenesis.
-
Neuroprotection :
- In vitro studies using neuronal cell lines demonstrated that the compound increased NGF levels significantly.
- Animal models treated with this compound exhibited improved cognitive functions and reduced neurodegeneration markers.
In Vitro Studies
In vitro assays have confirmed the compound's ability to:
- Modulate gene expression related to metabolic pathways.
- Inhibit inflammatory markers such as TNF-alpha and IL-6.
In Vivo Studies
Animal studies have provided evidence for:
- Improved lipid profiles in hyperlipidemic rats.
- Enhanced cognitive performance in aged mice treated with the compound.
Comparación Con Compuestos Similares
Structural Analogs and Modifications
The following table highlights key structural analogs, focusing on substituents and modifications:
Physicochemical Properties
Métodos De Preparación
General Synthetic Approaches
Due to the complex nature of the molecule, preparation methods reported in literature and chemical suppliers focus on:
Semi-synthesis from naturally occurring steroids : Starting from readily available steroidal compounds such as cholic acid or deoxycholic acid, which share the cyclopenta[a]phenanthrene core and some hydroxylation pattern, chemical modifications introduce or modify the pentanoic acid side chain and hydroxyl groups to achieve the target compound.
Total synthesis routes : Although less common due to complexity, total synthesis involves constructing the cyclopenta[a]phenanthrene skeleton with the correct stereochemistry, followed by functional group manipulations to install hydroxyl groups and the pentanoic acid substituent.
Biocatalytic methods : Enzymatic hydroxylation and stereoselective transformations can be used to introduce hydroxyl groups or modify side chains with high stereospecificity.
Detailed Preparation Methodology
Based on available data from chemical suppliers and research literature, the following steps outline a typical preparation method:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting Material Selection | Use of cholic acid or related bile acids as starting materials | These compounds have the steroid nucleus and hydroxyl groups at similar positions |
| 2 | Side Chain Modification | Conversion of side chain carboxyl or hydroxyl groups to pentanoic acid moiety via chain elongation or substitution | Employing oxidation, reduction, or coupling reactions |
| 3 | Hydroxyl Group Protection | Protection of 3-OH and/or 12-OH groups to prevent side reactions | Use of silyl ethers or acetyl groups |
| 4 | Stereoselective Functionalization | Introduction or adjustment of stereochemistry at chiral centers, especially at C-4 | Utilizing chiral catalysts or reagents |
| 5 | Deprotection and Purification | Removal of protecting groups and purification by chromatography | Ensures the final compound retains correct stereochemistry and purity |
Research Findings and Data
- The compound's stereochemistry and purity are confirmed by spectroscopic methods such as NMR, including 2D NMR techniques, and chiral HPLC.
- Mass spectrometry confirms molecular weight (approx. 392.6 g/mol).
- The compound is reported with high purity (95-96%) in commercial sources, indicating effective synthetic and purification protocols.
Comparative Table of Preparation Parameters from Different Sources
| Parameter | Semi-Synthesis from Bile Acids | Total Synthesis | Biocatalytic Methods |
|---|---|---|---|
| Starting materials | Cholic acid, deoxycholic acid | Simple aromatic precursors | Steroids + enzymes |
| Stereochemical control | High, inherited from natural steroids | Requires chiral catalysts | High, enzyme specificity |
| Functional group transformations | Oxidation, reduction, chain elongation | Multi-step organic synthesis | Enzymatic hydroxylation |
| Yield | Moderate to high | Low to moderate | Moderate |
| Purity | >95% after purification | Variable | High |
| Scalability | Industrially feasible | Challenging | Limited by enzyme availability |
Notes on Preparation Conditions
- Reaction conditions typically involve controlled temperature (ambient to moderate heating), inert atmosphere to avoid oxidation, and solvents such as methanol, dichloromethane, or acetonitrile.
- Protecting groups are selected for stability under reaction conditions and easy removal.
- Final purification often employs chromatographic techniques like preparative HPLC.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this bile acid derivative?
The compound is synthesized via multi-step protection-deprotection strategies. Key steps include:
- Silylation : Reaction with tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties under DCM with methyl triflate as an activating agent, yielding intermediates with 68% efficiency after column chromatography .
- Deprotection : Use of tetrabutylammonium fluoride (TBAF) in THF to remove silyl groups, achieving 84% yield after methanol/DCM gradient purification .
- Validation : Structural confirmation via ESI-HRMS and NMR (e.g., 1H NMR δ 3.66 ppm for methoxy groups) .
Q. How can researchers confirm the stereochemical configuration of the compound?
Advanced spectroscopic techniques are critical:
- NMR Analysis : Key signals include δ 0.63 ppm (angular methyl group at C18) and δ 3.33 ppm (methoxy groups), with coupling constants (e.g., J = 11.2 Hz for axial protons) confirming chair conformations in the steroid nucleus .
- Mass Spectrometry : HRMS (M + Na⁺) at m/z 457.3294 aligns with theoretical molecular weights .
Q. What storage conditions ensure compound stability for long-term studies?
- Powder : Store at -20°C for ≤3 years in anhydrous conditions to prevent hydrolysis of ester or hydroxyl groups .
- Solutions : Use inert solvents (e.g., DMSO) and store at -80°C to avoid thermal degradation .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
Discrepancies in yields (e.g., 68% vs. 84% in silylation/deprotection steps) may arise from:
- Reaction Time Optimization : Extended stirring (24–48 hours) for incomplete silylation .
- Purification Efficiency : Gradient elution (0–50% ethyl acetate/DCM) improves separation of polar byproducts .
- Moisture Control : Strict anhydrous conditions prevent premature deprotection, as seen in TBAF-mediated reactions .
Q. What experimental designs are optimal for evaluating its biological activity against Clostridium difficile?
- In Vitro Spore Inhibition : Use minimum inhibitory concentration (MIC) assays with C. difficile spores in anaerobic chambers, monitoring germination via optical density .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 10b vs. 7a) to assess the role of hydroxyl and methoxy groups in spore membrane disruption .
Q. How can researchers address contradictions in toxicity profiles across studies?
- In Silico Modeling : Predict ADMET properties using software like Schrödinger’s QikProp to identify potential organ toxicity (e.g., hepatotoxicity from bile acid analogs) .
- Dose-Response Studies : Conduct acute toxicity assays (e.g., LD50 in murine models) with histological analysis of liver/kidney tissues .
Q. What strategies elucidate the compound’s mechanism of action in modulating nuclear receptors?
- Ligand Binding Assays : Use fluorescence polarization to measure affinity for farnesoid X receptor (FXR), a bile acid target .
- Gene Expression Profiling : RNA-seq of HepG2 cells treated with the compound to identify FXR-regulated pathways (e.g., CYP7A1 suppression) .
Methodological Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
